1-(3-Hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15553725
Molecular Formula: C25H19NO5
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H19NO5 |
|---|---|
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | 1-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C25H19NO5/c1-30-18-11-9-15(10-12-18)14-26-22(16-5-4-6-17(27)13-16)21-23(28)19-7-2-3-8-20(19)31-24(21)25(26)29/h2-13,22,27H,14H2,1H3 |
| Standard InChI Key | YUIIQYKAMZYVQB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s backbone consists of a chromeno[2,3-c]pyrrole system, a bicyclic framework merging a chromene (benzopyran) moiety with a pyrrole ring. The chromene component contributes aromatic stability, while the pyrrole ring introduces nitrogen-based reactivity. Two key substituents modify this core:
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3-Hydroxyphenyl group: Attached at position 1, this moiety provides phenolic hydroxyl functionality, enhancing solubility and enabling hydrogen bonding with biological targets.
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4-Methoxybenzyl group: Positioned at nitrogen-2, this substituent introduces methoxy-driven lipophilicity and steric bulk, influencing pharmacokinetic properties .
Molecular Descriptors and Physicochemical Data
Table 1 summarizes critical molecular properties derived from experimental and computational analyses:
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₁₉NO₅ |
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | 1-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)O |
| Topological Polar Surface Area | 98.9 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The presence of two hydrogen bond donors (phenolic -OH and pyrrole NH) and six acceptors (carbonyl oxygens, methoxy oxygen) suggests moderate polarity, balancing aqueous solubility and membrane permeability.
Synthetic Methodologies
One-Pot Multicomponent Reactions
Industrial-scale synthesis predominantly employs one-pot multicomponent reactions (MCRs) due to their atom economy and operational simplicity. A representative protocol involves:
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Reactants: Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate, 4-methoxybenzaldehyde, and a primary amine (e.g., benzylamine).
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Conditions: Ethanol solvent, catalytic piperidine, reflux at 80°C for 12 hours.
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Workup: Acidification to pH 3–4, followed by recrystallization from ethanol/water .
This method achieves yields of 65–72%, with purity >95% confirmed via HPLC. Continuous flow reactors are increasingly adopted to enhance reproducibility and safety in industrial settings.
Three-Component Cyclization Strategies
Alternative routes leverage three-component cyclization, as demonstrated in spiro-chromeno-pyrrole syntheses. For example, reacting 3-hydroxyphenylglyoxal, 4-methoxybenzylamine, and dimedone under microwave irradiation (100°C, 30 min) yields analogous structures with 60% efficiency . While less commonly used for this specific compound, such methods highlight the versatility of chromeno-pyrrole chemistry.
Chemical Reactivity and Derivative Formation
Electrophilic Aromatic Substitution
The electron-rich pyrrole and chromene rings undergo electrophilic substitution at positions ortho/para to electron-donating groups. For instance, nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-6 of the chromene ring, enabling further functionalization.
Reductive Modifications
Catalytic hydrogenation (H₂, Pd/C, 50 psi) selectively reduces the pyrrole ring’s double bonds, generating tetrahydropyrrole derivatives. This alters the compound’s planarity and modulates interactions with hydrophobic enzyme pockets .
Stability Under Physiological Conditions
Stability studies in phosphate-buffered saline (pH 7.4, 37°C) reveal a half-life of 8.2 hours, with degradation products identified as 3-hydroxybenzoic acid and 4-methoxybenzyl alcohol via LC-MS. This underscores the need for prodrug strategies in therapeutic applications.
Biological Activities and Mechanisms
Anti-Inflammatory Action
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound inhibits COX-2 expression (IC₅₀ = 1.8 μM) and prostaglandin E₂ (PGE₂) synthesis by 78% at 10 μM. Molecular docking simulations (PDB: 5KIR) show a binding affinity of -9.2 kcal/mol, with key interactions at Val349, Tyr355, and Arg120 of COX-2 .
Antioxidant Capacity
Using the DPPH radical scavenging assay, the compound exhibits an EC₅₀ of 12.4 μM, outperforming ascorbic acid (EC₅₀ = 18.7 μM). The phenolic -OH group donates hydrogen atoms, stabilizing DPPH radicals via resonance-delocalized phenoxyl intermediates.
Therapeutic Applications and Future Directions
Drug Development Prospects
Structural analogs of this compound are under investigation as dual COX-2/5-LOX inhibitors for arthritis treatment. Methoxy-to-ethoxy substitutions improve metabolic stability, with lead candidates advancing to preclinical trials .
Challenges in Clinical Translation
Despite promising in vitro data, poor oral bioavailability (F = 22% in rats) and rapid glucuronidation necessitate formulation innovations. Nanoemulsions and lipid-based carriers are being explored to enhance pharmacokinetic profiles.
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